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Compound of Interest

Compound Name: 2-(2-Chloro-4-nitroanilino)ethanol

Cat. No.: B11555585

Get Quote

Executive Summary
The accurate thermal characterization of 2-(2-Chloro-4-nitroanilino)ethanol (CAS 66095-92-

9) is a critical quality attribute (CQA) in the synthesis of disperse dyes and pharmaceutical

intermediates. Unlike its common isomers, this specific N-hydroxyethyl derivative presents

unique challenges regarding polymorphism and thermal stability. This guide provides a

rigorous, self-validating framework for determining its melting point (MP), synthesizing

protocols from USP <741> standards and advanced Differential Scanning Calorimetry (DSC)

methodologies.

Compound Profile & Theoretical Grounding
Before initiating thermal analysis, the operator must verify the chemical identity to avoid

confusion with structural isomers (e.g., the 4-chloro-2-nitro isomer, CAS 59320-13-7).
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Property Specification

IUPAC Name 2-[(2-chloro-4-nitrophenyl)amino]ethanol

Common Name N-(2-Hydroxyethyl)-2-chloro-4-nitroaniline

CAS Registry Number 66095-92-9

Molecular Formula C₈H₉ClN₂O₃

Molecular Weight 216.62 g/mol

Expected Appearance Yellow to Orange Crystalline Solid

Thermal Behavior
Susceptible to decomposition near MP; potential

for polymorphism.[1]

The Thermodynamics of Melting
The melting point is the temperature at which the solid and liquid phases exist in equilibrium at

1 atmosphere of pressure. For a pure substance like 2-(2-Chloro-4-nitroanilino)ethanol, this

transition should be sharp (< 2°C range). Broadening of this range is governed by the

cryoscopic effect, described by the freezing point depression equation:

Where:

is the melting point depression.

is the melting point of the pure solvent.

is the mole fraction of impurity.

is the enthalpy of fusion.

Key Insight: A depressed or broadened melting range is the primary indicator of synthesis

impurities (e.g., unreacted 2-chloro-4-nitroaniline) or retained solvents.

Method A: Capillary Melting Point (USP <741> Class
Ia)
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This is the standard method for routine quality control. The protocol below is designed to

eliminate "thermal lag," a common source of error where the thermometer reads higher than

the actual sample temperature due to rapid heating.

Equipment & Reagents[2][3][4]
Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565) with

video playback.

Capillaries: 1.5–1.8 mm O.D., 0.1–0.2 mm wall thickness, closed at one end.

Desiccant: P₂O₅ or Silica Gel (for sample drying).

Protocol Workflow
Step 1: Sample Preparation[2]

Dry the Sample: Grind the sample into a fine powder. Dry in a vacuum desiccator over P₂O₅

for 24 hours to remove surface moisture, which causes pseudo-depression.

Packing: Fill the capillary to a height of 3 mm.

Critical Control Point: Pack the powder tightly by tapping the capillary on a hard surface or

using the instrument's tamping function. Loose packing creates air pockets that act as

insulators, causing uneven heating.

Step 2: The Scout Run (Approximation)
Since the exact MP of specific batches of CAS 66095-92-9 may vary based on crystal habit,

perform a rapid "scout run" to determine the approximate melting temperature (

).

Start Temp: 50°C

Ramp Rate: 10°C/min

End Temp: 160°C (Stop if decomposition is observed).

Result: Record the temperature where the sample collapses (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://engineering.purdue.edu/Powerlab/Pages/MainPages/files/vFinalDSCSOP2019.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11555585?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


).

Step 3: The Precision Run
Start Temperature: Set the instrument to

.

Ramp Rate: Set to 1.0°C/min.

Why? High ramp rates (>2°C/min) induce thermal gradients between the heating block

and the sample core. 1°C/min ensures thermodynamic equilibrium.

Observation: Record three distinct events:

Onset Point (Collapse): First visible liquid phase.

Meniscus Point: Formation of a distinct meniscus.

Clear Point: Complete disappearance of the solid phase.

Visualizing the Workflow
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Figure 1: Decision logic for melting point determination, distinguishing between thermodynamic

melting and chemical decomposition.

Method B: Differential Scanning Calorimetry (DSC)
[3][6]
DSC is superior for distinguishing between melting (endothermic) and decomposition

(exothermic) and for quantifying crystallinity.
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Protocol
Pan Selection: Use Hermetic Aluminum Pans with a pinhole lid.

Reasoning: The pinhole allows trapped volatiles to escape, preventing pan deformation,

while maintaining a self-saturated atmosphere to suppress sublimation.

Purge Gas: Nitrogen at 50 mL/min.

Heat Cycle:

Equilibrate: 25°C.

Ramp: 10°C/min to 150°C.

Note: If polymorphism is suspected, use a Heat-Cool-Heat cycle (Heat to melt, Cool at

10°C/min to recrystallize, Heat again) to erase thermal history.

Data Interpretation[4][6][7][8][9][10]
Melting: Sharp endothermic peak (downward). The melting point is reported as the

extrapolated onset temperature (

), not the peak maximum.

Purity Calculation: The Van 't Hoff equation can be applied to the melting peak to calculate

molar purity (ASTM E928).

Data Analysis & Troubleshooting
Use the table below to interpret anomalies in your data.
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Observation Diagnosis Corrective Action

Range > 2°C Impurity or Wet Sample
Recrystallize sample or dry

under vacuum.

Shrinking before melt Sintering (crystal reorientation)
Ignore; record onset only when

liquid appears.

Discoloration/Bubbling Decomposition
Report as "Decomposition

Point" (e.g., "145°C (dec)").

Double Peak (DSC) Polymorphism or Solvate

Perform TGA

(Thermogravimetric Analysis)

to check for solvates.

Interpretation Logic

Observed MP Range

Sharp (<2°C)
High PurityIdeal

Broad (>2°C)
Impure/Wet

Common Issue

Depressed Value
Eutectic Impurity

Contamination

RetestDry Sample

Retest

Recrystallize

Click to download full resolution via product page

Figure 2: Diagnostic flow for interpreting melting point ranges.

Safety & Compliance
Hazard Identification: 2-(2-Chloro-4-nitroanilino)ethanol is a nitro-aromatic derivative. It is

likely toxic by inhalation and ingestion and may possess skin sensitizing properties (H317,

H302).

Handling: All grinding and transfer operations must occur inside a fume hood. Wear nitrile

gloves and N95/P100 respiratory protection if dust generation is possible.
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Waste: Dispose of capillary tubes in specific "Glass/Sharps" containers contaminated with

hazardous chemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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